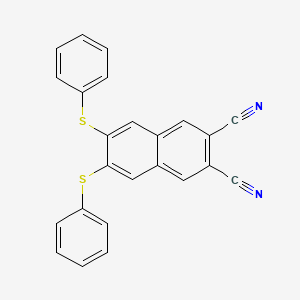
6,7-Bis(phenylsulfanyl)naphthalene-2,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Bis(phenylsulfanyl)naphthalene-2,3-dicarbonitrile is an organic compound characterized by the presence of two phenylsulfanyl groups attached to a naphthalene core with two cyano groups at the 2 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis(phenylsulfanyl)naphthalene-2,3-dicarbonitrile typically involves the reaction of 6,7-dibromo-2,3-dicyanonaphthalene with thiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as continuous chromatography.
化学反応の分析
Types of Reactions
6,7-Bis(phenylsulfanyl)naphthalene-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6,7-Bis(phenylsulfanyl)naphthalene-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or photophysical properties.
作用機序
The mechanism of action of 6,7-Bis(phenylsulfanyl)naphthalene-2,3-dicarbonitrile is primarily related to its ability to interact with various molecular targets through its phenylsulfanyl and cyano groups. These interactions can lead to the modulation of biological pathways, making it a potential candidate for drug development. The exact molecular targets and pathways involved would depend on the specific application and the nature of the interactions with other molecules.
類似化合物との比較
Similar Compounds
2,3-Naphthalenedicarbonitrile: Similar core structure but lacks the phenylsulfanyl groups.
6,7-Bis(2-methoxyethoxy)naphthalene-2,3-dicarbonitrile: Similar naphthalene core with different substituents.
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: Contains cyano and sulfanyl groups but with a pyridine core.
Uniqueness
6,7-Bis(phenylsulfanyl)naphthalene-2,3-dicarbonitrile is unique due to the presence of both phenylsulfanyl and cyano groups on the naphthalene core
特性
CAS番号 |
126750-55-8 |
|---|---|
分子式 |
C24H14N2S2 |
分子量 |
394.5 g/mol |
IUPAC名 |
6,7-bis(phenylsulfanyl)naphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C24H14N2S2/c25-15-19-11-17-13-23(27-21-7-3-1-4-8-21)24(14-18(17)12-20(19)16-26)28-22-9-5-2-6-10-22/h1-14H |
InChIキー |
FSEHUQMJWYTNRB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC2=CC3=CC(=C(C=C3C=C2SC4=CC=CC=C4)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




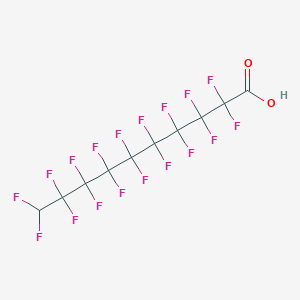
![11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL](/img/structure/B14294423.png)
![Acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14294426.png)
![3a,4-Dihydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B14294430.png)
![5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine](/img/structure/B14294433.png)
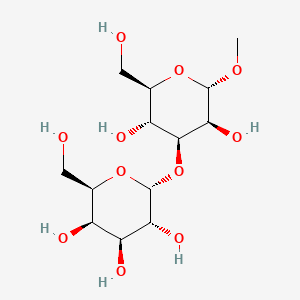
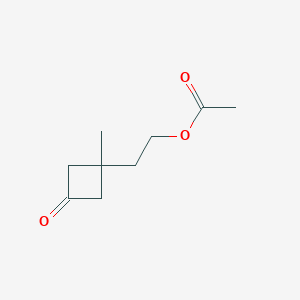



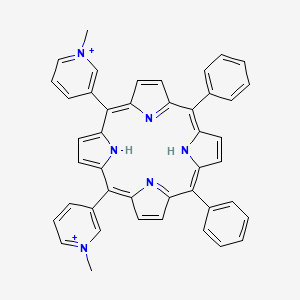
![Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-](/img/structure/B14294485.png)
